molecular formula C16H26FIN2OSi B1440365 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine CAS No. 1203499-14-2

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine

Cat. No. B1440365
CAS RN: 1203499-14-2
M. Wt: 436.38 g/mol
InChI Key: LVFRXBGFQNNWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains fluorine and iodine atoms, which are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would contribute to the rigidity of the molecule, while the fluorine and iodine atoms could be involved in various interactions due to their electronegativity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The fluorine and iodine atoms can be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized pyridines with various functional groups, including those substituted with elements like fluorine and iodine. These synthesized compounds include 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile and 3-fluoro-5-iodo-2-methoxy-6-(trimethylsilyl)isonicotinonitrile (Kieseritzky & Lindström, 2010).

Antibacterial Agents

  • A study on fluoronaphthyridines as antibacterial agents noted the preparation and testing of various compounds for their in vitro and in vivo antibacterial activities. These compounds, such as 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, were investigated for their potential as therapeutic agents (Bouzard et al., 1992).

One-Pot Synthesis Techniques

  • The one-pot synthesis of various heterocyclic compounds using compounds like 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones has been investigated, demonstrating efficient methodologies for creating complex chemical structures (Yagyu et al., 1998).

Inhibitor Synthesis

  • The synthesis of inhibitors, such as the N‐Acetylglucosaminidase inhibitor from specific precursors, has been explored. This research involved complex chemical reactions and transformations, demonstrating the compound's role in synthesizing biologically active molecules (Schumacher-Wandersleb et al., 1994).

Chiral Aminopyrrolidine Derivatives

  • The synthesis of chiral aminopyrrolidine derivatives and their application in antimicrobial activity has been studied. This research emphasizes the compound's utility in creating structures critical for biological activity (Di Cesare et al., 1992).

properties

IUPAC Name

tert-butyl-[[1-(5-fluoro-3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-14(18)8-13(17)9-19-15/h8-9,12H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRXBGFQNNWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=C(C=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120427
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine

CAS RN

1203499-14-2
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.